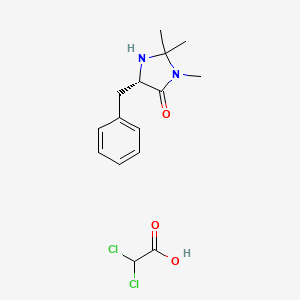

(2-Methoxy-1,3-thiazol-5-yl)methanol

Overview

Description

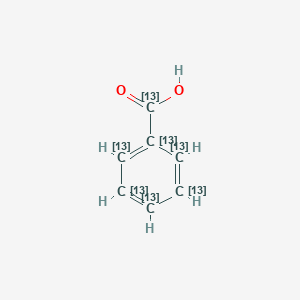

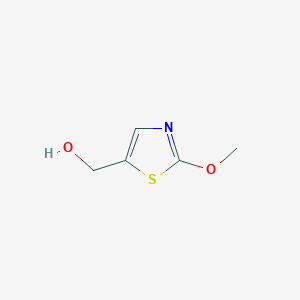

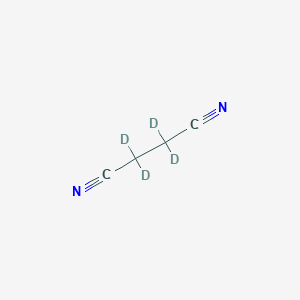

(2-Methoxy-1,3-thiazol-5-yl)methanol, also known as 5-methoxy-2-thiazolylmethanol, is a highly versatile compound with a wide range of applications in the scientific and medical fields. It is a white, odorless solid that is soluble in water and has a molecular weight of 149.2 g/mol. 5-methoxy-2-thiazolylmethanol is a derivative of thiazole, a heterocyclic organic compound that is widely used in the synthesis of organic compounds. The compound has shown great potential for use in the synthesis of other organic compounds and in the development of new drugs.

Scientific Research Applications

Anticancer Activity

Thiazole derivatives have been extensively studied for their potential anticancer properties. Compounds with a thiazole core have been found to exhibit significant activity against various cancer cell lines. The presence of a methoxy group in “(2-Methoxy-1,3-thiazol-5-yl)methanol” could potentially enhance its anticancer activity due to increased lipophilicity, aiding in cellular uptake .

Antifungal Activity

Thiazoles are also known for their antifungal properties. The substitution pattern on the thiazole ring can greatly influence the antifungal activity. “(2-Methoxy-1,3-thiazol-5-yl)methanol” may serve as a precursor for synthesizing more potent antifungal agents by further functionalization .

Anti-inflammatory and Analgesic Activities

Some thiazole derivatives have shown promising anti-inflammatory and analgesic activities. The structural features of “(2-Methoxy-1,3-thiazol-5-yl)methanol” could be modified to enhance these properties for potential use in treating inflammatory diseases and pain management .

Antimicrobial Activity

The thiazole ring is a common feature in many antimicrobial agents. Research into thiazole derivatives has revealed their efficacy against a broad spectrum of microbial pathogens. “(2-Methoxy-1,3-thiazol-5-yl)methanol” could be investigated for its antimicrobial potential, possibly leading to new therapeutic agents .

Antitubercular Agents

Given the ongoing need for new antitubercular drugs, thiazole derivatives have been explored for this application as well. The structural framework of “(2-Methoxy-1,3-thiazol-5-yl)methanol” provides a good starting point for developing novel compounds that could be effective against tuberculosis .

Antiviral Agents

Thiazole compounds have been part of the structure of several antiviral drugs. The unique structure of “(2-Methoxy-1,3-thiazol-5-yl)methanol” might contribute to the discovery of new antiviral medications that can inhibit viral replication or assembly .

Enzyme Inhibition

Thiazoles have been identified as inhibitors of various enzymes that are crucial for the survival of pathogens or cancer cells. The specific structure of “(2-Methoxy-1,3-thiazol-5-yl)methanol” could be key in designing enzyme inhibitors with high specificity and potency .

Chemical Synthesis and Drug Design

The versatility of the thiazole ring makes it an important building block in organic synthesis and drug design. “(2-Methoxy-1,3-thiazol-5-yl)methanol”, with its unique functional groups, can be utilized in constructing complex molecules for pharmaceutical applications .

Mechanism of Action

- The compound’s primary target is not explicitly mentioned in the available literature. However, thiazoles, including the (2-Methoxy-1,3-thiazol-5-yl)methanol scaffold, have diverse biological activities. They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules .

Target of Action

properties

IUPAC Name |

(2-methoxy-1,3-thiazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2S/c1-8-5-6-2-4(3-7)9-5/h2,7H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDLDKUOTEDTEFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(S1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20586179 | |

| Record name | (2-Methoxy-1,3-thiazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Methoxy-1,3-thiazol-5-yl)methanol | |

CAS RN |

937676-12-5 | |

| Record name | (2-Methoxy-1,3-thiazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-(4-Methylphenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B1627110.png)

![2,5-Bis[2-(N,N-diethylamino)-ethoxy]-1,4-dibromobenzene](/img/no-structure.png)

![4-O-Acetyl-2,6-anhydro-1-O-[tert-butyl(diphenyl)silyl]-5-deoxy-3-O-{2,3,4-tri-O-acetyl-6-O-[tert-butyl(diphenyl)silyl]-D-galactopyranosyl}-D-arabino-hex-5-enitol](/img/structure/B1627122.png)

![[(2R,3R)-3-(Bromomethyl)oxiran-2-yl]methyl (7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate](/img/structure/B1627127.png)